11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process may include:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Functional group modifications: Introduction of the nitro and methyl groups through nitration and alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Halogens or other electrophiles for substitution reactions.
Major Products
Aminated derivatives: From reduction of the nitro group.
Halogenated derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology
Biological assays: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Material science:
Mechanism of Action
The mechanism of action of 11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepin derivatives: Compounds with similar core structures but different functional groups.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
Functional group diversity: The presence of both nitro and methyl groups in specific positions.
Biological activity: Unique interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C27H25N3O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-(4-methyl-3-nitrophenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25N3O3/c1-16-7-10-18(11-8-16)20-13-23-26(25(31)15-20)27(29-22-6-4-3-5-21(22)28-23)19-12-9-17(2)24(14-19)30(32)33/h3-12,14,20,27-29H,13,15H2,1-2H3 |
InChI Key |
FZWFXQJDLNGVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)C)[N+](=O)[O-])C(=O)C2 |
Origin of Product |
United States |
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